Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
CAS No.: 90416-47-0
Cat. No.: VC1992210
Molecular Formula: C9H11ClO3
Molecular Weight: 202.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90416-47-0 |
|---|---|
| Molecular Formula | C9H11ClO3 |
| Molecular Weight | 202.63 g/mol |
| IUPAC Name | propan-2-yl 5-(chloromethyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | RQMSNEFRYKWKOW-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=CC=C(O1)CCl |
| Canonical SMILES | CC(C)OC(=O)C1=CC=C(O1)CCl |
Introduction
Structural and Physicochemical Properties
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClO₃ | |
| Molecular Weight | 202.63 g/mol | |
| InChI Key | RQMSNEFRYKWKOW-UHFFFAOYSA-N | |
| SMILES | CC(C)OC(=O)C1=CC=C(O1)CCl |
Physical Characteristics
The compound exhibits typical properties of halogenated furan esters:
These parameters suggest compatibility with common organic solvents (e.g., THF, DCM) while requiring careful handling due to the reactive chloromethyl group .
Synthetic Methodologies
Conventional Esterification Routes
The primary synthesis involves esterification of 5-(chloromethyl)furan-2-carboxylic acid (CAS 39238-09-0) with isopropanol under acid catalysis:
Reaction optimization studies show:
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Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid (0.5-2 mol%)
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Temperature: 80-110°C under reflux
Industrial-Scale Production
Continuous flow reactors demonstrate advantages over batch processes:
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Residence time reduced from 8 hr (batch) to 45 min
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Purity increased from 92% to 98%
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Energy consumption decreased by 40% through heat integration
Table 2: Comparative Synthesis Metrics
| Parameter | Batch Process | Flow Chemistry | Improvement |
|---|---|---|---|
| Reaction Time | 8 hr | 45 min | 10.7× |
| Yield | 82% | 89% | +7% |
| Purity | 92% | 98% | +6% |
Reactivity and Functional Transformations
Nucleophilic Displacement
The chloromethyl group undergoes SN₂ reactions with diverse nucleophiles:
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Amines → Aminomethyl derivatives
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Thiols → Thioether linkages
Recent advances demonstrate palladium-catalyzed cross-couplings using this site, enabling C-C bond formation under mild conditions (60°C, 4 hr) .
Ester Hydrolysis and Transesterification
The isopropyl ester shows selective reactivity:
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Basic hydrolysis (NaOH/EtOH) yields 5-(chloromethyl)furan-2-carboxylic acid (95% yield)
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Transesterification with higher alcohols (e.g., benzyl alcohol) proceeds via acid catalysis (82-90% yields)
Industrial Applications
Polymer Precursors
Serves as monomer for:
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Bio-based polyesters: Reacts with diols via step-growth polymerization (Mn = 15,000-25,000 g/mol)
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Crosslinking agents: Forms network polymers through nucleophilic substitution
Pharmaceutical Intermediates
Key building block for:
Green Chemistry Applications
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Ionic liquid precursor: Reacts with imidazoles to form task-specific ionic liquids
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Surfactant synthesis: Quaternary ammonium derivatives show 28-35 mN/m surface tension
Emerging Research Directions
Catalytic Upgrading
Recent studies explore:
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Enzymatic esterification: Lipase-catalyzed reactions (65°C, 94% conversion)
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Photocatalytic functionalization: Visible-light-mediated C-H activation
Advanced Material Development
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